molecular formula C15H11FN2O4S B14120112 N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea

N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea

Cat. No.: B14120112
M. Wt: 334.3 g/mol
InChI Key: CSICNMZLLBJCHO-UHFFFAOYSA-N
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Description

N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea is a substituted urea derivative featuring two distinct aromatic rings connected by a urea (–NH–CO–NH–) bridge. The 4-ethynylphenyl group contains a terminal alkyne (C≡CH), which is highly reactive in click chemistry applications, while the 4-[(fluorosulfonyl)oxy]phenyl moiety includes a fluorosulfonyloxy (–OSO₂F) group, a strong electron-withdrawing and reactive substituent. The compound’s molecular weight and precise structural characteristics depend on the substituents’ positioning and synthetic routes, but its defining features are the ethynyl and fluorosulfonyloxy groups, which differentiate it from conventional urea derivatives .

Properties

Molecular Formula

C15H11FN2O4S

Molecular Weight

334.3 g/mol

IUPAC Name

1-ethynyl-4-[(4-fluorosulfonyloxyphenyl)carbamoylamino]benzene

InChI

InChI=1S/C15H11FN2O4S/c1-2-11-3-5-12(6-4-11)17-15(19)18-13-7-9-14(10-8-13)22-23(16,20)21/h1,3-10H,(H2,17,18,19)

InChI Key

CSICNMZLLBJCHO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst.

    Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with a phenol derivative.

    Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group could yield aldehydes or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique functional groups.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethynylphenyl)-N’-[4-[(fluorosulfonyl)oxy]phenyl]-Urea would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and fluorosulfonyl groups could play a role in these interactions by forming covalent bonds or participating in hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Class Example Structure Key Substituents Reactivity/Applications Reference
Target Compound N-(4-ethynylphenyl)-N'-[4-(OSO₂F)phenyl]-Urea Ethynyl, fluorosulfonyloxy Bioconjugation, reactive intermediates
Alkyl Sulfonyloxy Ureas N,N’-di-[4-(CH₃SO₂O)phenyl]urea Methanesulfonyloxy Patent applications (unspecified use)
Pyrimidinyloxy Ureas N’-(4-(2-Cl-pyrimidinyloxy)phenyl)-urea Pyrimidine, chloro Herbicides
Halogenated Ureas N-(4-Fluorophenyl)-N’-(4-Fluorophenyl)urea Fluorine Pharmaceuticals (kinase inhibitors)
Carbamates with –OSO₂F tert-butyl N-(2-OSO₂F-phenylmethyl)carbamate Fluorosulfonyloxy, carbamate Reactive intermediates

Biological Activity

N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-urea is a compound of significant interest due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H12F2N2O3S\text{C}_{16}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_3\text{S}

Key Features:

  • Ethynyl Group : Enhances reactivity and potential interactions with biological targets.
  • Fluorosulfonyl Group : Known for its electrophilic properties, which can influence biological activity.
  • Urea Moiety : Commonly involved in interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

Pharmacological Effects

  • Anticancer Activity :
    • Recent research indicates that derivatives of similar compounds have shown promise in inhibiting tumor growth in various cancer models. For instance, compounds with similar structural features have demonstrated complete tumor stasis in xenograft models, suggesting a potential role in cancer therapy .
  • Cholinesterase Inhibition :
    • Studies on related compounds suggest that they may exhibit cholinesterase inhibitory activity, which can be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Protein Kinase Modulation :
    • The compound may also influence protein kinase activities, which are crucial for regulating cell proliferation and survival pathways. This has implications for both cancer treatment and other proliferative disorders .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of structurally related compounds, a specific derivative was tested in a human gastric carcinoma xenograft model. The results showed significant tumor reduction after administration, leading to further investigation into its pharmacokinetics and safety profile .

Study 2: Cholinesterase Inhibition

A series of experiments were conducted to assess the cholinesterase inhibitory effects of various derivatives. The most potent inhibitors were identified, providing a basis for developing new treatments for cognitive disorders .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AnticancerTumor growth inhibition
Cholinesterase inhibitionNeuroprotective effects
Protein kinase modulationRegulation of cell proliferation

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